N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide
Description
N-(2-Tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is a tetrahydroisoquinoline derivative featuring a tosyl (p-toluenesulfonyl) group at the 2-position and a propionamide substituent at the 7-position. This compound is of interest in medicinal chemistry and materials science due to its hybrid functionality, combining sulfonamide and amide motifs. Structural characterization of such derivatives often relies on crystallographic tools like SHELX for refinement and ORTEP-3 for visualization .
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-3-19(22)20-17-7-6-15-10-11-21(13-16(15)12-17)25(23,24)18-8-4-14(2)5-9-18/h4-9,12H,3,10-11,13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKGZWISNXYBOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(CCN(C2)S(=O)(=O)C3=CC=C(C=C3)C)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide typically involves the following steps:
Formation of the Tetrahydroisoquinoline Core: The tetrahydroisoquinoline core can be synthesized via the Pictet-Spengler reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2).
Introduction of the Tosyl Group: The tosyl group is introduced by reacting the tetrahydroisoquinoline derivative with tosyl chloride (TsCl) in the presence of a base such as pyridine or triethylamine.
Formation of the Propionamide Moiety: The final step involves the acylation of the tosylated tetrahydroisoquinoline with propionyl chloride or propionic anhydride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. These methods would also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or fully reduced forms.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used to replace the tosyl group.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or fully reduced tetrahydroisoquinoline derivatives.
Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating neurodegenerative disorders and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that promote cell survival and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparison of Propionamide Derivatives
THIQ: Tetrahydroisoquinoline
Structural and Spectroscopic Analysis
- IR Spectroscopy: Propionamide derivatives typically show characteristic N–H stretches (~3300 cm⁻¹) and carbonyl (C=O) vibrations (~1650 cm⁻¹). In pyrazole-based analogs, IR spectra distinguish between mono- and disubstituted products (e.g., compounds 9a and 9b) . For the tetrahydroisoquinoline derivative, the tosyl group’s sulfonyl stretches (~1350 cm⁻¹ and 1150 cm⁻¹) would further complicate the spectrum.
- Crystallography: SHELX-refined structures of similar compounds reveal planar amide groups and torsional angles influenced by substituents. The tetrahydroisoquinoline core’s rigidity may reduce conformational flexibility compared to pyrazole derivatives .
Functional Group Impact
- Tosyl Group : Enhances solubility in polar solvents and stabilizes intermediates via resonance. This contrasts with benzamide derivatives, where aryl groups may π-stack but lack sulfonyl’s electron-withdrawing effects.
- Propionamide vs. Ureas : Urea derivatives (e.g., compounds 8 and 9 ) exhibit dual hydrogen-bonding sites, whereas propionamide’s single amide group limits interaction modes .
Research Findings and Trends
- Reactivity: Propionamide substitutions proceed efficiently in pyrazole systems (45–55% yields), suggesting that tetrahydroisoquinoline derivatives could achieve comparable yields with optimized conditions .
- Structural Insights : Crystallographic tools like SHELXL and ORTEP-3 are critical for resolving steric clashes in bicyclic systems, as seen in related compounds .
Biological Activity
N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propionamide is a synthetic compound belonging to the class of tetrahydroisoquinoline (THIQ) derivatives. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.
Overview of Tetrahydroisoquinoline Derivatives
Tetrahydroisoquinoline derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and neuroprotective effects. The presence of specific functional groups in these compounds can significantly influence their biological properties. This compound features both a tosyl group and a propionamide moiety, which enhance its chemical reactivity and biological potential.
Target of Action
This compound is believed to exert its effects through interaction with various biological targets. THIQ derivatives are known to influence neurotransmitter systems and may act as modulators for receptors involved in neurodegenerative disorders.
Mode of Action
Research indicates that THIQ derivatives can affect multiple biochemical pathways. These pathways include:
- Dopaminergic Pathways : Some studies suggest that THIQ derivatives may interact with dopamine receptors, potentially providing therapeutic benefits in conditions such as Parkinson's disease and schizophrenia .
- Neuroprotective Mechanisms : The compound's structure may allow it to exhibit neuroprotective properties by reducing oxidative stress or modulating inflammatory responses in neural tissues .
Antimicrobial Properties
Initial studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays have shown promising results against resistant strains of bacteria and fungi .
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Significant Inhibition | |
| Candida albicans | Moderate Inhibition |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has demonstrated that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways.
Case Studies
- Neuroprotective Effects in Animal Models : A study evaluated the neuroprotective effects of this compound in a rodent model of neurodegeneration. Results indicated a significant reduction in neuronal loss and improvement in cognitive function compared to control groups .
- Antimicrobial Efficacy Against Drug-resistant Strains : A clinical study assessed the efficacy of this compound against drug-resistant bacterial strains isolated from patients. The results showed that the compound effectively inhibited growth in 70% of tested strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
